Bexarotene - 153559-49-0

Bexarotene

Catalog Number: EVT-261808
CAS Number: 153559-49-0
Molecular Formula: C24H28O2
Molecular Weight: 348.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Bexarotene is a retinoid, a member of benzoic acids and a member of naphthalenes. It has a role as an antineoplastic agent.
Bexarotene (Targretin) is an antineoplastic agent indicated by the FDA for Cutaneous T cell lymphoma. It has been used off-label for lung cancer, breast cancer, and Kaposi's sarcoma.
Bexarotene is a Retinoid.
Bexarotene is a retinoid analogue that is used to treat the skin manifestations of cutaneous T cell lymphoma (CTCL). Bexarotene therapy is associated with a high rate of serum enzyme elevations and rare instances of clinically apparent acute liver injury.
Bexarotene is a synthetic retinoic acid agent with potential antineoplastic, chemopreventive, teratogenic and embryotoxic properties. Bexarotene selectively binds to and activates retinoid X receptors (RXRs), thereby inducing changes in gene expression that lead to cell differentiation, decreased cell proliferation, apoptosis of some cancer cell types, and tumor regression. (NCI04)
A rexinoid (an RXR-binding ligand), tetrahydronaphthalene derivative and RETINOID X RECEPTOR antagonist that is used in the treatment of CUTANEOUS T-CELL LYMPHOMA.

All-trans retinoic Acid (ATRA)

  • Compound Description: All-trans retinoic acid (ATRA) is a naturally occurring retinoid and an active metabolite of vitamin A. It is a well-studied and effective treatment for acute promyelocytic leukemia (APL) [, , ]. ATRA exerts its therapeutic effect by binding to retinoic acid receptors (RARs), leading to the differentiation of APL cells [, ].

LG100268

  • Compound Description: LG100268 is a synthetic retinoid and a pure RXR agonist []. While it has been shown to induce myeloid differentiation, it is less potent than bexarotene in this regard [].
  • Relevance: Both LG100268 and bexarotene are RXR agonists. LG100268 serves as an important tool to distinguish between RAR-dependent and -independent pathways of retinoid-induced differentiation, as it selectively activates RXRs [].

LG100815

  • Compound Description: LG100815 is an RAR antagonist []. It effectively blocks the differentiation induced by the combination of bexarotene and ATRA, highlighting the involvement of RARs in this process [].
  • Relevance: LG100815 serves as a pharmacological tool to study the role of RARs in the differentiation of AML cells. Its ability to block bexarotene and ATRA-induced differentiation indicates that this process is at least partially dependent on RAR activation [].

LG101208

  • Compound Description: LG101208 is an RXR antagonist []. It partially blocks differentiation induced by the combination of bexarotene and ATRA, suggesting that RXRs also play a role in this process [].
  • Relevance: LG101208, similar to LG100815, is a useful pharmacological tool for dissecting the roles of RARs and RXRs in the differentiation of AML cells. The partial blockade observed with LG101208 suggests that bexarotene-induced differentiation might involve both RAR-dependent and -independent mechanisms [].

Rosiglitazone

  • Compound Description: Rosiglitazone is a synthetic PPARγ agonist that has been investigated for its potential anti-proliferative and pro-apoptotic effects in combination with bexarotene []. Studies have shown that a combination of rosiglitazone, bexarotene, and the proteasome inhibitor bortezomib enhances the anti-proliferative effects in certain cell lines [].
  • Relevance: Rosiglitazone, along with bexarotene, highlights the potential of targeting multiple nuclear receptors, specifically PPARγ and RXR, for enhanced therapeutic benefits in certain cancers [].

Pyrimidine-Bexarotene

  • Compound Description: Pyrimidine-bexarotene is a novel rexinoid analog of bexarotene with enhanced potency and selectivity for RXRs []. Preclinical studies in a mouse model of lung carcinogenesis demonstrated superior efficacy in reducing lung tumor burden and a more favorable toxicity profile compared to bexarotene [].
  • Relevance: The development of pyrimidine-bexarotene stemmed from efforts to improve upon the efficacy and toxicity profile of bexarotene. Its enhanced potency and selectivity for RXRs highlight the potential of developing novel rexinoids with improved therapeutic indices [].

4-Hydroxytamoxifen

  • Compound Description: 4-Hydroxytamoxifen is an active metabolite of tamoxifen, a selective estrogen receptor modulator (SERM). Topical formulations of 4-hydroxytamoxifen have been investigated for breast cancer chemoprevention, demonstrating penetration into breast tissue and exhibiting biological activity [, ].
  • Relevance: The success of topical 4-hydroxytamoxifen in chemoprevention studies provided support for the concept of topical drug delivery to breast tissue, which led to the exploration of topical bexarotene formulations for breast cancer chemoprevention [, ].

Tamoxifen

  • Compound Description: Tamoxifen is a selective estrogen receptor modulator (SERM) widely used in the treatment and prevention of breast cancer [, ]. It acts as an estrogen antagonist in breast tissue, blocking the effects of estrogen and inhibiting the growth of estrogen-receptor-positive breast cancer cells [].
  • Relevance: Preclinical studies have demonstrated that the combination of bexarotene and tamoxifen is highly effective at preventing ER-negative mammary tumors in MMTV-erbB2 mice, suggesting potential for preventing both ER-positive and ER-negative breast cancer [].
Source and Classification

Bexarotene was first developed by the pharmaceutical company Eli Lilly and Company and received approval by the U.S. Food and Drug Administration in 1999 for treating cutaneous T-cell lymphoma. It belongs to the class of compounds known as rexinoids, which specifically activate retinoid X receptors, influencing various biological processes including cell proliferation, differentiation, and apoptosis.

Synthesis Analysis

The synthesis of bexarotene has been described through various methods, with notable patents detailing its preparation. One significant approach involves several steps:

  1. Starting Material: The synthesis begins with 1,2,3,4-tetrahydro-1,1,4,4,6-pentamethylnaphthalene.
  2. Formation of Keto Ester: This compound reacts with 4-carbomethoxybenzoyl chloride in the presence of aluminum chloride in dichloromethane to form a keto ester intermediate.
  3. Wittig Reaction: The keto ester is then reacted with methyl triphenylphosphonium bromide in the presence of sodium amide to produce an olefinic ester intermediate.
  4. Hydrolysis: Finally, this olefinic ester is hydrolyzed using potassium hydroxide in methanol to yield bexarotene, which is then purified through recrystallization from a mixture of ethyl acetate and hexane .

This method emphasizes the use of various reagents and conditions that must be carefully controlled to ensure high yields and purity.

Molecular Structure Analysis

Bexarotene has a complex molecular structure characterized by its unique arrangement of carbon rings and functional groups. The molecular formula for bexarotene is C22_{22}H22_{22}O2_{2}, and its molecular weight is approximately 334.41 g/mol.

Structural Features

  • Core Structure: The compound features a naphthalene core substituted with multiple methyl groups and a benzoyl group.
  • Functional Groups: It contains both an ester and an aromatic ring system that contribute to its biological activity.
  • 3D Configuration: The spatial arrangement of atoms allows for interaction with retinoid X receptors, crucial for its mechanism of action.
Chemical Reactions Analysis

Bexarotene undergoes several significant chemical reactions during its synthesis and application:

  1. Ester Hydrolysis: The hydrolysis reaction converts the olefinic ester into bexarotene under basic conditions using potassium hydroxide.
  2. Receptor Binding: Once administered, bexarotene binds to retinoid X receptors in target cells, leading to activation of gene transcription involved in cell differentiation and apoptosis.
  3. Metabolism: In vivo, bexarotene is metabolized by cytochrome P450 enzymes, leading to various metabolites that may also exhibit biological activity.

These reactions are critical for both its synthesis and therapeutic effects.

Mechanism of Action

Bexarotene functions primarily as a selective agonist for retinoid X receptors (RXRs). Upon binding to RXRs, it induces conformational changes that facilitate the recruitment of coactivators and the initiation of transcriptional programs associated with cell differentiation and apoptosis.

Key Mechanistic Insights

  • Gene Regulation: Bexarotene modulates the expression of genes involved in lipid metabolism, cell growth regulation, and apoptosis.
  • Pharmacokinetics: Studies have shown that bexarotene can penetrate the blood-brain barrier, suggesting potential applications in neurodegenerative diseases .
  • Clinical Implications: Its ability to induce apoptosis in malignant cells makes it effective against certain cancers.
Physical and Chemical Properties Analysis

Bexarotene exhibits distinct physical and chemical properties that influence its behavior as a pharmaceutical compound:

  • Appearance: Typically appears as a yellow crystalline solid.
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide but poorly soluble in water.
  • Melting Point: Approximately 140–145 °C.
  • Stability: Stable under normal conditions but sensitive to light and moisture.

These properties are essential for formulation development and storage conditions.

Applications

Bexarotene's primary application lies within oncology, specifically for treating cutaneous T-cell lymphoma. Beyond this indication, ongoing research explores its potential use in:

  • Neurodegenerative Disorders: Investigating its effects on Alzheimer's disease due to its ability to cross the blood-brain barrier .
  • Metabolic Disorders: Research into how RXR activation may influence lipid metabolism presents opportunities for treating metabolic syndrome or obesity-related conditions .
  • Combination Therapies: Studies are examining bexarotene's efficacy when used alongside other chemotherapeutics or targeted therapies to enhance treatment outcomes .

Properties

CAS Number

153559-49-0

Product Name

Bexarotene

IUPAC Name

4-[1-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)ethenyl]benzoic acid

Molecular Formula

C24H28O2

Molecular Weight

348.5 g/mol

InChI

InChI=1S/C24H28O2/c1-15-13-20-21(24(5,6)12-11-23(20,3)4)14-19(15)16(2)17-7-9-18(10-8-17)22(25)26/h7-10,13-14H,2,11-12H2,1,3-6H3,(H,25,26)

InChI Key

NAVMQTYZDKMPEU-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1C(=C)C3=CC=C(C=C3)C(=O)O)C(CCC2(C)C)(C)C

Solubility

Insoluble in water and slightly soluble in vegetable oils and ethanol
1.49e-04 g/L

Synonyms

3-methyl-TTNEB
4-(1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydro-2-naphthyl)ethenyl)benzoic acid
bexarotene
LG69 compound
LGD 1069
LGD-1069
LGD1069
Targretin

Canonical SMILES

CC1=CC2=C(C=C1C(=C)C3=CC=C(C=C3)C(=O)O)C(CCC2(C)C)(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.